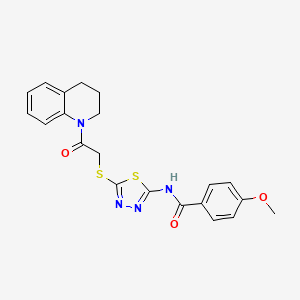
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is a synthetic organic compound. This compound is of interest due to its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and materials science. The unique structure combines multiple functional groups, offering a variety of chemical interactions and reactivities.
准备方法
Synthetic routes and reaction conditions: The synthesis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide typically involves multi-step organic reactions The process often begins with the synthesis of the 3,4-dihydroquinolin-1(2H)-one derivative
Industrial production methods: In industrial settings, the production may utilize more scalable processes, such as continuous flow reactions and optimized reaction conditions to ensure higher yields and purity. Catalysts and solvents are chosen based on their efficiency and environmental impact.
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinoline and thiadiazole components.
Reduction: Reduction reactions may target the carbonyl group or the nitro functionalities if present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the thiadiazole ring.
Common reagents and conditions used in these reactions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide, or organic peroxides.
Reducing agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution reagents: Halogens, nitrating agents, sulfonating agents under controlled temperatures.
Major products formed from these reactions: Products depend on the reaction type but often include derivatives with modifications at specific functional groups, such as hydroxylation or nitro-group introduction.
科学研究应用
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules. It provides a platform for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound may serve as a probe to study enzyme interactions or as a starting material for designing enzyme inhibitors.
Medicine: The compound has potential therapeutic applications. It can be modified to create analogs with possible pharmacological activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound could be used in the development of new materials, such as polymers with specific properties.
作用机制
The exact mechanism of action depends on the specific application. Generally, the compound interacts with biological targets such as enzymes or receptors. The thiadiazole and quinoline rings often play key roles in binding to these targets, while the methoxybenzamide group may enhance solubility and cell permeability.
Molecular targets and pathways involved:
Enzymes: It may inhibit or activate specific enzymes, altering biochemical pathways.
Receptors: Binding to cellular receptors can modulate signal transduction pathways.
DNA/RNA: Interaction with genetic material might interfere with replication or transcription processes.
相似化合物的比较
N-(5-(2-oxo-2-(quinolin-1(2H)-yl)ethylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide
N-(5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethylthio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide
N-(5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethylthio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide
This concludes the detailed analysis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide. The unique structural combination within this compound opens numerous pathways for research and application in multiple scientific fields.
属性
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-28-16-10-8-15(9-11-16)19(27)22-20-23-24-21(30-20)29-13-18(26)25-12-4-6-14-5-2-3-7-17(14)25/h2-3,5,7-11H,4,6,12-13H2,1H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOWRPSCOTXHKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2670346.png)
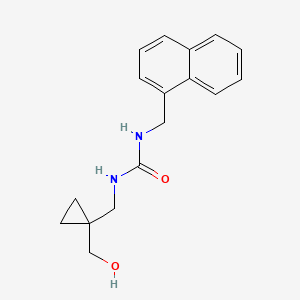

![2-[1-(4-methylphenyl)-2-[4-(trifluoromethoxy)benzenesulfonamido]ethoxy]ethan-1-ol](/img/structure/B2670350.png)
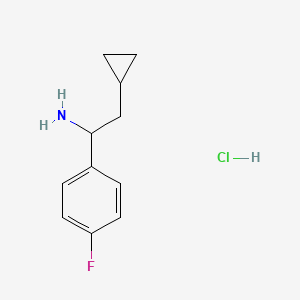
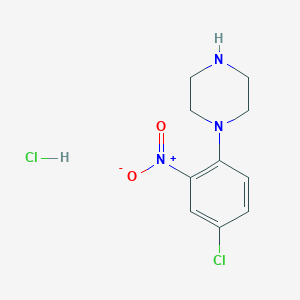
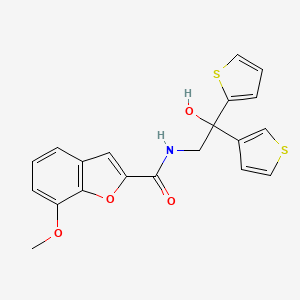
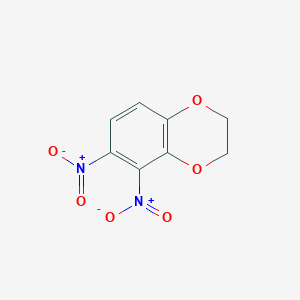
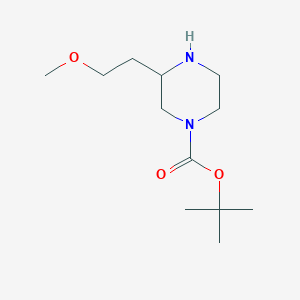
![4-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2670363.png)
![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2670364.png)

![4-methoxy-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2670367.png)
![2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide](/img/structure/B2670368.png)
